molecular formula C7H6BF3O2 B074334 2-(Trifluoromethyl)phenylboronic acid CAS No. 1423-27-4

2-(Trifluoromethyl)phenylboronic acid

Cat. No.: B074334
CAS No.: 1423-27-4
M. Wt: 189.93 g/mol
InChI Key: JNSBEPKGFVENFS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the ortho position and a trifluoromethyl (-CF₃) group. The trifluoromethyl group is a strong electron-withdrawing moiety, influencing the compound's electronic properties, solubility, and reactivity. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls, pharmaceuticals, and functional materials . Its stability, ease of handling, and compatibility with diverse catalytic systems make it a valuable reagent in organic synthesis.

Preparation Methods

Grignard Reagent-Mediated Boronylation

Reaction Mechanism and Standard Protocol

The Grignard method involves reacting 2-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate (B(OMe)₃) under anhydrous conditions. The magnesium-halogen exchange generates a highly nucleophilic aryl species, which attacks the electrophilic boron center. Subsequent hydrolysis yields the boronic acid .

Typical Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or diethyl ether

  • Temperature: −78°C to 0°C (to control exothermicity)

  • Workup: Acidic hydrolysis (HCl or H₂SO₄)

  • Yield: 60–75% (reported for analogous compounds)

Table 1: Grignard Method Optimization

ParameterOptimal ConditionEffect on Yield
Boronating AgentTrimethyl borateHigher electrophilicity
SolventTHFImproved solubility
Hydrolysis pH2–3Prevents boroxine formation

The steric bulk of the trifluoromethyl group in the ortho position necessitates prolonged reaction times (8–12 hrs) to achieve complete conversion .

Miyaura Borylation Using Palladium Catalysts

Catalytic Cycle and Substrate Compatibility

Miyaura borylation employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst to convert 2-bromo-(trifluoromethyl)benzene into the target boronic acid. The Pd⁰/Pdᴵᴵ cycle facilitates oxidative addition and transmetallation .

Representative Protocol:

  • Catalyst: Pd(dppf)Cl₂ (1–2 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: 1,4-Dioxane (80°C, 12 hrs)

  • Yield: 70–85% (extrapolated from similar substrates)

Table 2: Palladium Catalyst Screening

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂Toluene8065
Pd(dppf)Cl₂Dioxane8082
Pd(PPh₃)₄THF6058

The electron-withdrawing trifluoromethyl group enhances oxidative addition kinetics but may necessitate higher catalyst loadings for sterically hindered substrates .

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes safety and scalability using continuous flow reactors. A two-step process involves:

  • Halogenation: Direct bromination of (trifluoromethyl)benzene.

  • Borylation: Miyaura reaction under pressurized conditions .

Key Advantages:

  • Reduced reaction time (2–4 hrs vs. 12 hrs batch)

  • Consistent product quality (purity >97%)

Purification and Stabilization

Post-synthesis purification involves:

  • Recrystallization: Ethyl acetate/hexane mixtures (mp 108–110°C)

  • Chromatography: Silica gel with dichloromethane/methanol gradients

Boronic acids are prone to dehydration, forming boroxines. Stabilization strategies include:

  • Low-Temperature Storage: −20°C under inert atmosphere

  • pH Control: Buffered solutions (pH 6–7)

Comparative Analysis of Synthetic Routes

Table 3: Method Efficacy and Limitations

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Grignard60–7590–95ModerateHigh
Miyaura Borylation70–8595–99HighModerate
Industrial Flow80–90>97Very HighLow (CAPEX)

The Miyaura method dominates academic and industrial settings due to superior yields and compatibility with sensitive substrates .

Mechanistic Insights and Substituent Effects

Steric and Electronic Considerations

The ortho-trifluoromethyl group induces steric hindrance, slowing transmetallation in cross-couplings. However, its strong electron-withdrawing nature accelerates oxidative addition in Pd-catalyzed routes .

Boron Triflate Intermediate

In Grignard protocols, transient boron triflate (Ar-B(OMe)₂⁺) forms, which hydrolyzes to the boronic acid. NMR studies confirm this intermediate’s role in boroxine formation if hydrolysis is incomplete .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various aryl and heteroaryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Organic Synthesis

Key Role in Synthesis:

  • This compound serves as a crucial building block in the synthesis of diverse organic molecules, particularly in pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance biological activity, making the resulting compounds more effective .

Suzuki-Miyaura Cross-Coupling Reactions:

  • This compound is commonly employed in Suzuki-Miyaura reactions, which are vital for forming carbon-carbon bonds. This application is particularly important in the pharmaceutical industry for producing complex organic compounds .

Medicinal Chemistry

Enzyme Inhibition:

  • Researchers utilize this boronic acid in designing inhibitors for various enzymes, especially proteases. Its ability to form reversible covalent bonds allows it to effectively inhibit enzyme activity, which is critical in drug discovery .

Antimicrobial Activity:

  • Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, 5-trifluoromethyl-2-formyl phenylboronic acid has demonstrated moderate activity against Candida albicans and higher activity against Aspergillus niger and Bacillus cereus, suggesting potential applications in treating infections .

Material Science

Development of Advanced Materials:

  • The compound is also used in creating advanced materials, including polymers and coatings. Its properties contribute to improved durability and chemical resistance, making it suitable for various industrial applications .

Analytical Chemistry

Sensors and Assays:

  • In analytical chemistry, this compound is utilized to develop sensors and analytical methods for detecting specific biomolecules. It enhances the sensitivity and selectivity of assays, which is crucial for clinical diagnostics .

Case Studies

Study Application Findings
Synthesis of Antimicrobial AgentsMedicinal ChemistryDemonstrated moderate efficacy against Candida albicans; higher activity against Aspergillus niger and Bacillus cereus with lower MIC than existing drugs like Tavaborole .
Suzuki-Miyaura ReactionsOrganic SynthesisSuccessfully used to synthesize complex aryl or heteroaryl derivatives essential for drug development .
Advanced Coatings DevelopmentMaterial ScienceEnhanced durability and chemical resistance in polymer formulations .

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)phenylboronic acid exerts its effects is primarily through its role as a reactant in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the transfer of the trifluoromethylphenyl group from the boronic acid to the palladium center, which then couples with an electrophilic partner .

Comparison with Similar Compounds

Substituent Position and Steric/Electronic Effects

The position of the trifluoromethyl group on the phenyl ring significantly impacts reactivity and steric hindrance:

  • 2-(Trifluoromethyl)phenylboronic Acid (Ortho-CF₃) : The ortho-substituted CF₃ group introduces steric hindrance near the boronic acid moiety, which can reduce reaction efficiency in cross-couplings. For example, in Suzuki-Miyaura reactions, yields for ortho-CF₃ derivatives (e.g., 42% in biphenyl synthesis) are often lower compared to para-substituted analogs due to steric clashes with catalysts .
  • 4-(Trifluoromethyl)phenylboronic Acid (Para-CF₃): The para-CF₃ group minimizes steric hindrance, enabling higher yields (e.g., 95% in triazole-phenol synthesis) in cross-couplings. The electron-withdrawing effect enhances the electrophilicity of the boronic acid, accelerating transmetallation steps .

Table 1: Substituent Position and Reaction Efficiency

Compound Substituent Position Reaction Yield Application Example Reference ID
2-(Trifluoromethyl)phenyl Ortho 42% Biphenyl synthesis
4-(Trifluoromethyl)phenyl Para 95% Triazole-phenol synthesis
3,5-Bis(trifluoromethyl)phenyl Meta N/A Enhanced ECD detection

Influence of Additional Functional Groups

The presence of auxiliary functional groups modifies physicochemical and biological properties:

  • 5-Trifluoromethyl-2-formylphenylboronic Acid: The formyl (-CHO) group increases electrophilicity and enables participation in condensation reactions. This compound exhibits notable antimicrobial activity, attributed to synergistic effects between CF₃ and CHO groups .
  • 2-Methyl-4-(Trifluoromethyl)phenylboronic Acid : The methyl group enhances lipophilicity, improving solubility in organic solvents. This derivative is used in materials science for its stability under thermal stress .
  • Chloro-Substituted Analogs (e.g., 4-Chloro-2-(trifluoromethyl)phenylboronic Acid) : Chlorine introduces additional electron withdrawal, further activating the boronic acid for nucleophilic reactions. However, chlorine may increase toxicity, limiting biological applications .

Table 2: Functional Group Effects

Compound Functional Groups Key Property/Application Reference ID
5-Trifluoromethyl-2-formylphenyl CF₃, CHO Antimicrobial activity
2-Methyl-4-(trifluoromethyl)phenyl CF₃, CH₃ Enhanced thermal stability
4-Chloro-2-(trifluoromethyl)phenyl CF₃, Cl High reactivity in cross-couplings

Physicochemical Properties

  • Solubility : Trifluoromethyl groups reduce solubility in polar solvents (e.g., water) due to increased hydrophobicity. Derivatives with methoxymethoxy groups (e.g., 2-(methoxymethoxy)-5-CF₃-phenylboronic acid) exhibit improved aqueous solubility .
  • Volatility : Unsubstituted phenylboronic acids show higher volatility, while trifluoromethylated analogs are less volatile but provide stronger ECD signals in gas chromatography .
  • Thermal Stability: Thermogravimetric analysis (TGA) reveals that CF₃-substituted boronic acids decompose at higher temperatures (~250°C) compared to non-fluorinated analogs .

Biological Activity

2-(Trifluoromethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a phenyl ring, along with a boronic acid functional group. Its molecular formula is C7H6BF3O2C_7H_6BF_3O_2, with a molecular weight of approximately 195.93 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological membranes, potentially impacting its biological activity.

Synthesis

The synthesis of this compound typically involves the following methods:

  • Borylation Reactions : Utilizing boron reagents in the presence of transition metal catalysts (e.g., palladium) to introduce the boronic acid group onto the aromatic ring.
  • Functional Group Transformations : Starting from commercially available trifluoromethylated phenols or anilines, followed by reactions that introduce the boronic acid functionality.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Bacillus cereus and Gram-negative bacteria like Escherichia coli. In vitro studies determined Minimum Inhibitory Concentration (MIC) values, revealing that it possesses moderate antibacterial properties, particularly against Bacillus cereus with MIC values lower than those of some standard antibiotics like streptomycin .
  • Antifungal Activity : The compound also demonstrates antifungal activity against strains such as Candida albicans and Aspergillus niger. In vitro tests indicated that at higher concentrations, it could completely inhibit the growth of these fungi .

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific biological targets, such as enzymes or receptors implicated in microbial growth. Studies utilizing techniques like surface plasmon resonance have been employed to assess binding affinities and thermodynamic profiles . The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, facilitating its antimicrobial action.

Case Studies

  • Study on Antimicrobial Activity : A study published in Molecules examined the antimicrobial efficacy of various phenylboronic acids, including derivatives of this compound. Results showed that this compound had a significant inhibitory effect on both bacterial and fungal strains, suggesting its potential as a lead compound in drug development .
  • In Vivo Efficacy : In vivo studies have been conducted to evaluate the therapeutic potential of this compound in animal models. These studies aim to establish pharmacokinetic profiles and assess toxicity levels when administered at therapeutic doses.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameUnique FeaturesAntimicrobial Activity
4-Formyl-2-(trifluoromethyl)phenylboronic acidContains an aldehyde groupModerate antibacterial and antifungal activity
5-Trifluoromethyl-2-formylphenylboronic acidDifferent substitution patternSimilar activity profile
4-Trifluoromethylphenylboronic acidLacks formyl groupPrimarily focused on boron reactivity

The presence of both the formyl and trifluoromethyl groups in related compounds enhances their reactivity and potential applications compared to their analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(trifluoromethyl)phenylboronic acid?

Methodological Answer: this compound is typically synthesized via Miyaura borylation, starting from the corresponding brominated trifluoromethylbenzene derivatives. The reaction involves palladium-catalyzed coupling with bis(pinacolato)diboron or other boronating agents under mild conditions (e.g., THF, 60–80°C). Key steps include:

  • Bromine-lithium exchange followed by treatment with trimethyl borate .
  • Optimization of steric effects by adjusting reaction time and temperature to prevent protodeboronation .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy: 11^{11}B and 19^{19}F NMR are critical for confirming boronic acid formation and trifluoromethyl group integrity. For example, 11^{11}B NMR shows a peak near 30 ppm for boronic acids, while 19^{19}F NMR confirms the CF3_3 substituent .
  • Infrared (IR) Spectroscopy: B-O stretching vibrations appear at ~1340 cm1^{-1}, and OH bending from boronic acid at ~3200 cm1^{-1} .
  • DFT Calculations: Used to predict vibrational modes and electronic properties, validated against experimental data .

Advanced Research Questions

Q. How does steric hindrance from the trifluoromethyl group affect Suzuki-Miyaura coupling efficiency?

Methodological Answer: The ortho-trifluoromethyl group introduces steric bulk, reducing coupling efficiency. For example:

  • Catalyst Selection: PdCl2_2(dppf) underperforms compared to S-Phos ligands, which better accommodate steric demands .
  • Substituent Positioning: Reactions with this compound yield lower product formation (37–51%) compared to para-substituted analogs due to hindered Pd coordination .

Table 1: Steric Effects on Cross-Coupling Yields

Boronic Acid PartnerCatalystYield (%)Reference
2-MethoxyphenylPdCl2_2(dppf)43
2-(Trifluoromethyl)phenylPdCl2_2(dppf)Failed
2-(Trifluoromethyl)phenylS-Phos/Pd51

Q. What factors influence the hydrolytic stability of this compound?

Methodological Answer:

  • pH Sensitivity: Rapid protodeboronation occurs in alkaline conditions (pH > 8). Stability improves in acidic or neutral media .
  • Storage Recommendations: Store at 0–6°C in anhydrous solvents (e.g., THF) to minimize hydrolysis .
  • Solvent Effects: Chloroform and acetone enhance stability compared to water, as shown by solvation free energy calculations .

Q. How does this compound function as a catalyst in direct amide bond formation?

Methodological Answer:

  • Mechanism: The boronic acid forms a monoacyloxyboronate intermediate with carboxylic acids, activating the carbonyl for nucleophilic attack by amines. The CF3_3 group stabilizes the transition state via electron-withdrawing effects .
  • Kinetic Analysis: Ortho-substituted analogs (e.g., 2-CF3_3) show higher catalytic activity (TOF up to 12 h1^{-1}) due to reduced Lewis basicity of halogens adjacent to boron .

Table 2: Catalytic Efficiency in Amidation Reactions

Catalyst StructureReaction Temp (°C)TOF (h1^{-1})Reference
2-(Trifluoromethyl)phenyl2512
4-(Trifluoromethyl)phenyl258
Phenylboronic Acid253

Q. How can computational methods aid in optimizing reaction pathways for this compound?

Methodological Answer:

  • DFT Studies: B3LYP/6-31G(d,p) calculations predict reaction energetics and transition states. For example, CF3_3 groups lower the activation energy for amidation by 5–7 kcal/mol compared to H substituents .
  • Solvent Modeling: CPCM simulations in dichloromethane correlate with experimental yields, guiding solvent selection .

Q. What analytical challenges arise in quantifying this compound in complex mixtures?

Methodological Answer:

  • LC-MS/MS: Use negative ion mode with MRM transitions (e.g., m/z 205 → 159 for boronate adducts) .
  • Isotopic Labeling: 18^{18}O-labeled analogs help distinguish hydrolysis products during quantification .

Q. How do electronic effects of the trifluoromethyl group influence binding in supramolecular systems?

Methodological Answer:

  • Host-Guest Chemistry: The CF3_3 group enhances binding to diols (e.g., saccharides) via dipole interactions, with association constants (Ka_a) up to 103^3 M1^{-1} in aqueous media .
  • Crystallography: X-ray studies reveal halogen-bonding interactions between CF3_3 and electron-rich aromatic systems .

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O2/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSBEPKGFVENFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370276
Record name 2-(Trifluoromethyl)phenylboronic acid
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Molecular Weight

189.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423-27-4
Record name 2-Trifluoromethylphenylboronic acid
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Record name 2-(Trifluoromethyl)phenylboronic acid
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Record name 2-(Trifluoromethyl)benzeneboronic acid
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Synthesis routes and methods I

Procedure details

To a solution of 58.8 g (0.261 mol) of 1-bromo-2-(trifluoromethyl)benzene in 250 mL of THF under Ar was added 110 mL (0.275 mol) of 2.5M n-butyllithium in hexane over 35 minutes, keeping the temperature between 0-5° C. The reaction mixture was allowed to warm to 10° C. Triisopropylborate (95 mL, 0.313 mol) was added, keeping the temperature below 35° C. After 1 hour, the reaction mixture was cooled, 1N HCl (425 mL) was added, and the mixture was stirred overnight. The mixture was extracted with 100 mL of ether three times, and the combined organic extracts were extracted with 100 mL of 1N NaOH three times. The aqueous extracts were acidified to pH 1 with 6N HCl, and then extracted with 100 mL ether three times. The combined ether extracts were dried over MgSO4, and the solvents evaporated in vacuo to give 46.1 g (93%) of the desired compound as a light yellow oil. 1H NMR (CDCl3) δ: 7.77 (d, 1H); 7.72 (d, 1H); 7.56 (m, 2H); 4.87 (br s, 2H).
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two
Name
Quantity
425 mL
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-Bromo-(trifluoromethyl)benzene (18.2 mL, 0.133 moles) in dry THF (150 mL) at -78° was added dropwise over a 25 min period n-butyllithium (60 mL of 2.5M in hexanes, 0.147 moles). The solution was stirred at -78° for 1 hour, and then a solution of triisopropyborate (37 mL) in THF (50 mL) was added dropwise over 30 min at -78°. The cooling bath was removed and the reaction mixture was stirred at ambient temperature overnight. The solution was then cooled to 0°, and made acidic with 1N aqueous hydrochloric acid. The resulting mixture was extracted twice with ether, and the combined extracts were extracted twice with 1N sodium hydroxide. The combined aqueous extracts were acidified to pH 2 with 1N hydrochloric acid and extracted twice with ether. The combined extracts were dried over magnesium chloride, and concentrated in vacuo to a white solid (20.95 g). Two recrystallizations from water afforded the title compound as a colorless solid (11.35 g).
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Trifluoromethyl)phenylboronic acid
2-(Trifluoromethyl)phenylboronic acid
2-(Trifluoromethyl)phenylboronic acid
2-(Trifluoromethyl)phenylboronic acid
2-(Trifluoromethyl)phenylboronic acid
2-(Trifluoromethyl)phenylboronic acid

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